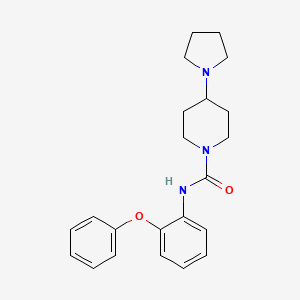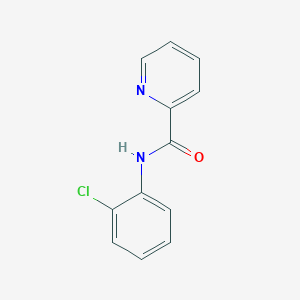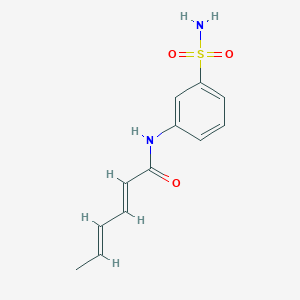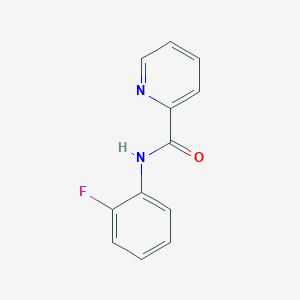
N-(2-phenoxyphenyl)-4-pyrrolidin-1-ylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenoxyphenyl)-4-pyrrolidin-1-ylpiperidine-1-carboxamide, also known as PPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPCC is a piperidine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
作用機序
N-(2-phenoxyphenyl)-4-pyrrolidin-1-ylpiperidine-1-carboxamide binds to the sigma-1 receptor, which is a protein located in the endoplasmic reticulum of cells. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. This compound has been shown to modulate the activity of the sigma-1 receptor, leading to the activation of various intracellular signaling pathways. This compound has also been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, leading to increased neurotransmitter levels in the brain.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including antidepressant, anxiolytic, and antipsychotic effects. This compound has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons.
実験室実験の利点と制限
N-(2-phenoxyphenyl)-4-pyrrolidin-1-ylpiperidine-1-carboxamide has several advantages for laboratory experiments, including its high binding affinity to the sigma-1 receptor, its ability to modulate intracellular signaling pathways, and its potential use as an antidepressant and neuroprotective agent. However, this compound has several limitations, including its low solubility in water, its potential toxicity, and its limited availability.
将来の方向性
There are several future directions for the research of N-(2-phenoxyphenyl)-4-pyrrolidin-1-ylpiperidine-1-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential use as an antipsychotic drug, and the study of its effects on other cellular processes. This compound has also been studied for its potential use in the treatment of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, and further research in this area is warranted.
Conclusion
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. This compound has several future directions for research, including the investigation of its potential use as an antipsychotic drug and its effects on other cellular processes.
合成法
N-(2-phenoxyphenyl)-4-pyrrolidin-1-ylpiperidine-1-carboxamide can be synthesized through various methods, including the reaction of 1-(2-phenoxyphenyl)piperazine with 4-pyrrolidin-1-ylpiperidine-1-carboxylic acid, or the reaction of 1-(2-phenoxyphenyl)piperazine with 4-pyrrolidin-1-ylpiperidine-1-carboxylic acid chloride. The synthesis of this compound has also been achieved through the reaction of 1-(2-phenoxyphenyl)piperazine with 4-pyrrolidin-1-ylpiperidine-1-carboxylic acid anhydride.
科学的研究の応用
N-(2-phenoxyphenyl)-4-pyrrolidin-1-ylpiperidine-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to exhibit potent binding affinity to the sigma-1 receptor, which is a protein involved in various cellular processes, including cell survival, proliferation, and differentiation. This compound has also been studied for its potential use as an antidepressant, neuroprotective agent, and antipsychotic drug.
特性
IUPAC Name |
N-(2-phenoxyphenyl)-4-pyrrolidin-1-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-22(25-16-12-18(13-17-25)24-14-6-7-15-24)23-20-10-4-5-11-21(20)27-19-8-2-1-3-9-19/h1-5,8-11,18H,6-7,12-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVMCXIRZGNEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B7646109.png)




![ethyl 4-[(Z)-2-cyano-3-oxo-3-prop-2-enoxyprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B7646155.png)

![[4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate](/img/structure/B7646163.png)
![3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7646168.png)

![N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646182.png)
![N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646187.png)
![1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7646204.png)
